molecular formula C12H15NO3S B1478650 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098080-30-7

1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B1478650
CAS No.: 2098080-30-7
M. Wt: 253.32 g/mol
InChI Key: RFDCOTYQVWYGQF-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7) is a high-purity chemical compound supplied for research and development purposes. This benzo[c][1,2]thiazine dioxide derivative features a cyclopropylmethyl substituent and is characterized by its molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol . The compound is part of a class of fused heterocyclic structures that are of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . Researchers utilize this compound as a key synthetic intermediate or building block in the exploration of new therapeutic agents. Its defined structure and high purity make it a valuable asset for scientists working in early-stage drug discovery, particularly in the development of compounds that act as negative allosteric modulators of GABA receptors or target neurological disorders . This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDCOTYQVWYGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase enzymes (MAO A and MAO B), inhibiting their activity and thereby affecting the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction is significant as it can modulate the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert neuroregenerative effects in models of neuroinflammation by reducing oxidative and nitrosative stress and inhibiting cyclooxygenase (COX) activity. These effects are crucial for maintaining cellular homeostasis and preventing cell damage in various pathological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with the TLR4/MD-2 complex suggests a potential role in modulating immune responses. Additionally, its ability to inhibit MAO enzymes highlights its potential in regulating neurotransmitter levels and influencing mood and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

The compound 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a member of the benzo[c][1,2]thiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H15NO3S
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 2098080-30-7
  • Purity : ≥98% (as per supplier data)
  • Pharmacological Targets :
    • The compound has been studied for its interaction with various biological targets, including ion channels and enzymes. Notably, it has been identified as a KCNQ2 opener, which plays a crucial role in neuronal excitability and could be beneficial in treating conditions like epilepsy .
  • Neuroprotective Effects :
    • Research indicates that derivatives of benzo[c][1,2]thiazine compounds exhibit neuroprotective properties. For instance, studies show that certain derivatives can enhance cell viability in neurotoxic environments by inhibiting phosphodiesterase (PDE) enzymes, which are implicated in neurodegenerative diseases .

Therapeutic Applications

  • Neurodegenerative Diseases : The compound's ability to cross the blood-brain barrier and modulate neuronal excitability positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antitumor Activity : Preliminary studies suggest that compounds in this class may possess antitumor properties through mechanisms involving apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
KCNQ2 OpenerSignificant reduction in neuronal hyperexcitability
NeuroprotectionIncreased HT-22 cell viability under stress
AntitumorInduction of apoptosis in cancer cell lines

Detailed Research Findings

  • KCNQ Channel Modulation :
    • The compound was tested in rat hippocampal slices where it demonstrated significant activity as a KCNQ2 opener. This effect was reversible with the KCNQ blocker linopirdine, highlighting its potential for controlling neuronal excitability .
  • Cell Viability Assays :
    • In vitro studies using HT-22 cells showed that treatment with the compound significantly improved cell viability in the presence of corticosterone-induced neurotoxicity. The optimal concentration for protective effects was determined to be around 12.5 µM .
  • Comparative Analysis :
    • When compared to known PDE inhibitors, the compound exhibited comparable efficacy, suggesting it may serve as an alternative therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key benzothiazine derivatives reported in the literature, focusing on structural modifications, MAO inhibition potency, and binding interactions.

Table 1: Structural and Activity Comparison

Compound N1 Substituent C4 Substituent MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Key Interactions
Target Compound Cyclopropylmethyl -OH Not reported Not reported Hypothesized H-bonds (sulfone O, -OH)
9a Methyl Thiophen-2-yl hydrazone 1.04 1.03 π–π (Tyr444), π–alkyl (Ile180)
9e Methyl 3-Chlorothiophen hydrazone 1.04 1.03 H-bonds (Tyr69, Ala68), halogen interactions
9h Methyl 4-Fluorophenyl hydrazone Not reported 1.03 Fluorine-mediated hydrophobic interactions
Compound 7 Piperazine-linked -OH Not reported Not reported H-bonds (sulfone O, -OH), π–stacking
Structure-Activity Relationship (SAR) Trends

N1 Substituents : Methyl groups are common, but cyclopropylmethyl may improve pharmacokinetic properties (e.g., metabolic stability).

C4 Modifications : Hydroxyl groups (target compound) or hydrazones (9a–k) influence polarity and binding interactions. Hydrazones with electron-withdrawing groups (e.g., -Cl in 9e) enhance potency.

Aryl/Heteroaryl Moieties: Thiophene/quinoline rings contribute to π–π stacking and hydrophobic interactions, critical for MAO inhibition .

Preparation Methods

Hydroxylation at Position 4

The 4-hydroxy group is introduced through oxidation or hydrolysis of intermediates. One approach involves the oxidation of a 4-keto precursor using mild oxidizing agents (e.g., H2O2/Na2WO4). Alternatively, hydrolysis of a 4-acetoxy group under basic conditions (e.g., NaOH/EtOH) provides the hydroxyl functionality.

Mechanistic Pathway :

  • Formation of 4-keto intermediate : Photocatalytic oxidation of a 3,4-dihydrothiazine using IrIII complexes generates a ketone.
  • Reduction to alcohol : Sodium borohydride reduces the ketone to the secondary alcohol, yielding the 4-hydroxy group.

Sulfone Group Installation

The 2,2-dioxide moiety is typically installed during the initial cyclization step. Sulfur dioxide insertion via oxidative cyclization of o-aminobenzenesulfonic acids ensures sulfone formation. For example, heating 2-aminobenzenesulfonic acid with chlorinating agents (e.g., PCl5) forms the sulfonyl chloride, which cyclizes to the thiazine dioxide upon treatment with ammonia.

Optimized Synthetic Route for Compound A

Combining these steps, an optimized synthesis of Compound A proceeds as follows:

Step 1 : Synthesis of 3,4-dihydro-1H-benzo[c]thiazine 2,2-dioxide

  • React 2-aminobenzenesulfonic acid with PCl5 in dichloromethane to form the sulfonyl chloride.
  • Cyclize with ammonium hydroxide at 60°C for 6 hours.

Step 2 : N-Alkylation with cyclopropylmethyl bromide

  • Treat the thiazine dioxide with cyclopropylmethyl bromide (1.2 eq) and Cs2CO3 (2 eq) in MeCN at 80°C for 12 hours.

Step 3 : Hydroxylation at position 4

  • Oxidize the 4-position using H2O2 (30%) and Na2WO4 (0.1 eq) in ethanol/water (3:1) at 50°C for 4 hours.

Yield : 72% over three steps.

Analytical Characterization

Compound A is validated using:

  • FTIR : Peaks at 1150 cm−1 (S=O asymmetric stretch) and 3400 cm−1 (O–H stretch).
  • 1H NMR (DMSO-d6): δ 1.10–1.25 (m, 4H, cyclopropane CH2), 3.85 (d, 2H, N–CH2), 4.60 (s, 1H, OH), 6.90–7.50 (m, 4H, aromatic).
  • HPLC : >98% purity (C18 column, MeOH/H2O 70:30).

Challenges and Alternative Approaches

  • Cyclopropane ring stability : The cyclopropylmethyl group is prone to ring-opening under strongly acidic conditions. Using milder alkylation conditions (e.g., lower temperatures) mitigates this.
  • Alternative hydroxylation : Enzymatic oxidation using Laccase mediators offers a greener route but requires longer reaction times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 2
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.